molecular formula C6H9BrO3 B2598200 3-bromo-2,5-dimethoxy-2,5-dihydrofuran CAS No. 72167-53-4

3-bromo-2,5-dimethoxy-2,5-dihydrofuran

Cat. No.: B2598200
CAS No.: 72167-53-4
M. Wt: 209.039
InChI Key: RUBCKABMZZZEAK-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethoxy-2,5-dihydrofuran is a brominated derivative of 2,5-dimethoxy-2,5-dihydrofuran (DMDF), a versatile intermediate in organic synthesis. While DMDF (CAS 332-77-4) is well-documented for its role in producing pyridines, pyrroles, and cross-linking agents , the brominated analog introduces enhanced reactivity due to the electron-withdrawing bromine substituent. This compound is hypothesized to serve as a precursor in electrophilic substitution reactions or as a cross-linking agent in specialized polymer systems.

Properties

IUPAC Name

3-bromo-2,5-dimethoxy-2,5-dihydrofuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-8-5-3-4(7)6(9-2)10-5/h3,5-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBCKABMZZZEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C=C(C(O1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2,5-dimethoxy-2,5-dihydrofuran typically involves the bromination of 2,5-dimethoxy-2,5-dihydrofuran. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2,5-dimethoxy-2,5-dihydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted furans, carbonyl compounds, and reduced furan derivatives .

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of 3-bromo-2,5-dimethoxy-2,5-dihydrofuran is in the synthesis of biologically active compounds, including pharmaceuticals. The compound serves as a versatile building block for the development of various drugs. For instance, it can be utilized in the synthesis of sulfone derivatives that have shown potential as active pharmaceutical ingredients (APIs) .

Case Study: Synthesis of Sulfonyl Compounds

A notable application involves the reaction of this compound with sulfonic acid bromides to produce β-bromoalkylsulfones. These intermediates can further undergo dehydrobromination to yield alkenylsulfones, which are valuable in drug development .

Research on Hallucinogenic Properties

Research has also indicated that derivatives of this compound exhibit hallucinogenic properties similar to those of other phenylalkylamines. For instance, studies have explored the behavioral responses induced by rigid analogues of hallucinogens derived from this compound .

Case Study: Behavioral Studies

In a study assessing the effects of tetrahydrobenzodifurans on serotonergic receptors in mice, compounds related to this compound were shown to induce significant behavioral changes mediated by the 5-HT_2A receptor . This highlights its potential implications in psychopharmacology.

Organic Synthesis and Chemical Reactions

The compound is also valuable in organic synthesis due to its reactivity and ability to form various derivatives. It can participate in reactions that lead to the formation of complex molecules used in various chemical applications.

Table: Key Reactions Involving this compound

Reaction TypeConditionsProducts
Reaction with sulfonic acid bromidesMild conditions with hydroperoxidesβ-Bromoalkylsulfones
DehydrobrominationBasic conditionsAlkenylsulfones
Synthesis with formic acidHeatingMaltol and related compounds

Potential Applications in Material Science

Emerging research suggests potential applications of this compound in material science. Its derivatives may serve as precursors for polymers or other materials with unique properties due to their functional groups.

Comparison with Similar Compounds

2,5-Dimethoxy-2,5-dihydrofuran (DMDF)

  • Structure: A non-brominated dihydrofuran derivative with methoxy groups at positions 2 and 3.
  • Synthesis: Produced via electrochemical oxidation of furan in NH$_4$Br/methanol, achieving 73% yield and 86% current efficiency . Traditional methods use bromine as an oxidant but are environmentally taxing .
  • Applications :
    • Intermediate for pyridines, pyridazines, and coumarin analogs .
    • Cross-linking agent in chitosan-based wood fiberboards, improving mechanical strength and dimensional stability .
    • Used in radiopaque sutures via iodine cross-linking for biomedical applications .

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

  • Structure : Hexasubstituted dihydrofuran with bromine at positions 3 and 4 and phenyl groups at positions 2 and 4.
  • Key Features :
    • Exhibits unique crystal packing due to Br⋯Br contacts (3.540 Å) and C—H⋯H interactions .
    • Bulkier substituents reduce solubility but enhance thermal stability compared to DMDF.
  • Applications: Potential in materials science for designing molecular crystals with tailored intermolecular interactions .

3-Bromofuran-2,5-dicarbaldehyde (CAS 21921-76-6)

  • Structure : Brominated furan with aldehyde groups at positions 2 and 5 instead of methoxy.
  • Reactivity : Aldehyde groups enable nucleophilic additions (e.g., Grignard reactions), contrasting with DMDF’s electrophilic methoxy sites.
  • Applications : Likely used in synthesizing heterocycles or as a ligand in coordination chemistry.

2,5-Dimethoxytetrahydrofuran

  • Structure : Fully saturated tetrahydrofuran derivative with methoxy groups.
  • Comparison :
    • Reduced ring strain compared to dihydrofuran analogs, altering reaction kinetics.
    • Less reactive in electrophilic additions due to lack of conjugated double bonds.

(2S,3R)-5-Bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran

  • Structure : Brominated benzofuran derivative with multiple methoxyphenyl substituents.
  • Applications: Potential pharmacological activity due to the benzofuran scaffold, commonly explored in drug discovery .

Comparative Data Table

Compound Key Substituents Synthesis Method Applications Reactivity Highlights
3-Bromo-2,5-dimethoxy-2,5-dihydrofuran Br (C3), OMe (C2, C5) Halogenation of DMDF (hypoth.) Cross-linking, electrophilic synthesis Enhanced electrophilicity due to Br
DMDF (CAS 332-77-4) OMe (C2, C5) Electrochemical oxidation Polymer cross-linking, heterocycles Mild electrophile, methanolysis-prone
3,4-Dibromo-2,2,5,5-tetraphenyl... Br (C3, C4), Ph (C2, C5) Halogenation of tetraphenyl-DHF Molecular crystal design Low solubility, stable crystalline phase
3-Bromofuran-2,5-dicarbaldehyde Br (C3), CHO (C2, C5) Not specified Ligand synthesis, heterocycles Nucleophilic aldehyde reactivity

Research Findings and Industrial Relevance

  • Environmental Impact : DMDF’s electrochemical synthesis reduces bromine waste, aligning with green chemistry principles . Brominated derivatives, however, may require stoichiometric bromine, necessitating improved catalytic methods.
  • Material Science : DMDF’s cross-linking efficacy in chitosan highlights its role in sustainable materials, while brominated analogs could enable UV-resistant or flame-retardant polymers.
  • Pharmaceutical Potential: Brominated benzofuran derivatives (e.g., ) underscore the importance of dihydrofuran scaffolds in drug discovery, particularly for antimicrobial or anticancer agents .

Biological Activity

3-Bromo-2,5-dimethoxy-2,5-dihydrofuran is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H9BrO3C_8H_9BrO_3. The presence of bromine and methoxy groups contributes to its reactivity and biological profile.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:

  • Serotonergic Activity : Compounds with similar structures have been shown to interact with serotonin receptors, particularly the 5-HT_2A receptor. This interaction is often linked to hallucinogenic effects and modulation of mood .
  • Inhibition of Protein Tyrosine Phosphatases : Some derivatives demonstrate inhibitory effects on protein tyrosine phosphatases (PTPs), which are critical in signaling pathways related to diabetes and cancer .
  • Antimicrobial Properties : Dihydrofuran derivatives have shown promise as antimicrobial agents, potentially targeting bacterial virulence factors .

Case Study 1: Serotonergic Effects

In a study assessing the effects of related compounds on behavioral responses in mice, it was found that this compound analogs induced significant head twitch responses mediated by the 5-HT_2A receptor. The effective dose (ED50) was determined to be approximately 0.75 μmol/kg for structurally related compounds .

Case Study 2: Inhibition of Protein Tyrosine Phosphatase

Research focused on a derivative of the compound revealed that it acts as a potent inhibitor of PTP1B with an IC50 value of 0.86 μM. This inhibition leads to enhanced insulin signaling pathways in diabetic models, demonstrating potential as an antidiabetic agent .

Comparative Table of Biological Activities

CompoundActivity TypeMechanismED50/IC50 Value
This compoundSerotonergic (HTR)5-HT_2A receptor interaction~0.75 μmol/kg
Related CompoundPTP1B InhibitionProtein signaling modulation0.86 μM
Dihydrofuran DerivativeAntimicrobialTargeting bacterial virulenceNot specified

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